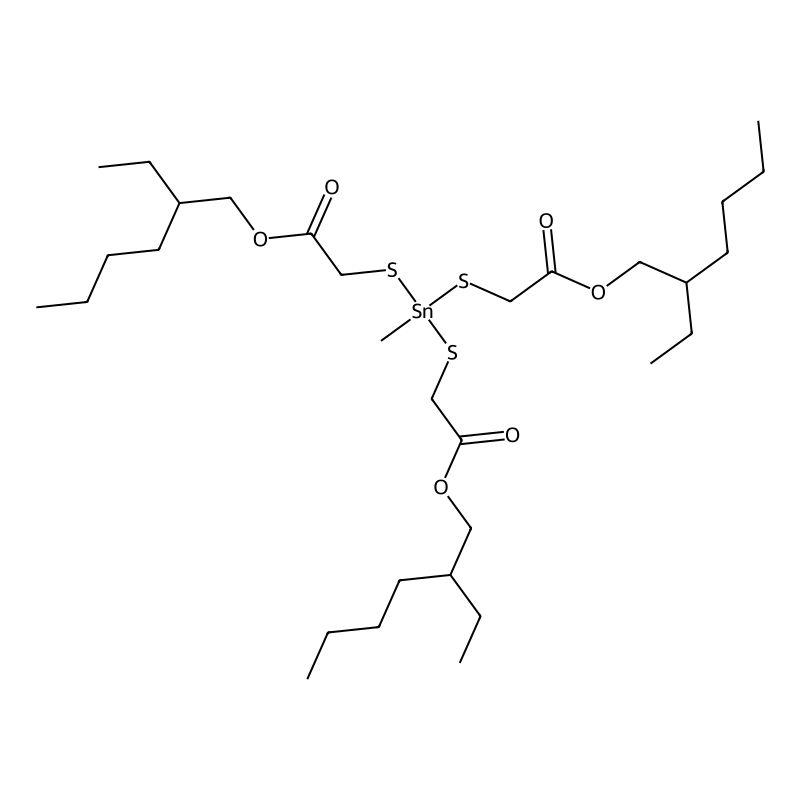Methyltris(2-ethylhexyloxycarbonylmethylthio)stannane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Methyltris(2-ethylhexyloxycarbonylmethylthio)stannane is a complex organotin compound with the chemical formula and a molecular weight of approximately 743.71 g/mol. This compound is characterized by its unique structure, which includes three 2-ethylhexyloxycarbonylmethylthio groups attached to a central tin atom. The compound is also known by several synonyms, including Methyltin tris(isooctyl thioglycollate) and Monomethyltin tris(ethylhexyl mercaptoacetate) .
The compound's molecular structure features multiple functional groups that contribute to its chemical reactivity and potential applications in various fields, particularly in materials science and organometallic chemistry. Its synthesis typically involves the reaction of tin compounds with thioester derivatives, leading to the formation of this organotin complex .
- Nucleophilic Substitution: The thioether groups can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups.
- Decomposition: Under certain conditions, such as high temperatures or in the presence of strong acids or bases, the compound may decompose, releasing tin oxides and other byproducts.
- Coordination Chemistry: The tin atom can coordinate with various ligands, which could alter its reactivity and stability.
These reactions are crucial for understanding the compound's behavior in different environments and its potential applications .
The synthesis of Methyltris(2-ethylhexyloxycarbonylmethylthio)stannane typically involves:
- Preparation of Thioester Derivatives: 2-Ethylhexyl mercaptoacetate is synthesized from appropriate precursors.
- Reaction with Tin Compounds: The thioester is reacted with a methyl tin reagent under controlled conditions to yield Methyltris(2-ethylhexyloxycarbonylmethylthio)stannane.
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity .
Methyltris(2-ethylhexyloxycarbonylmethylthio)stannane finds potential applications in various fields:
- Adhesives and Coatings: It may serve as an additive in adhesives and coatings due to its stabilizing properties.
- Plastic Industry: Used as a heat stabilizer in polyvinyl chloride (PVC) formulations.
- Biocides: Potential use in agricultural applications as a biocide or fungicide due to its organotin nature .
Methyltris(2-ethylhexyloxycarbonylmethylthio)stannane shares structural similarities with several other organotin compounds. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Monomethyltin tris(2-ethylhexyl mercaptoacetate) | C31H60O6S3Sn | Similar structure but differs in functional group arrangement |
| Methyltin mercaptide | CnHnO3Sn | Generally less complex; fewer substituents |
| Tri-n-butyltin oxide | C12H27OSn | Commonly used as a biocide; simpler structure |
Uniqueness
Methyltris(2-ethylhexyloxycarbonylmethylthio)stannane is unique due to its specific arrangement of thioether groups around the tin center, which may confer distinct chemical properties compared to other organotin compounds. Its potential applications in specialized adhesive formulations and coatings further highlight its uniqueness within this class of compounds .
Physical Description
GHS Hazard Statements
Pictograms

Health Hazard
Other CAS
Use Classification
Plastics -> Heat stabilisers
General Manufacturing Information
Plastics product manufacturing
8-Oxa-3,5-dithia-4-stannatetradecanoic acid, 10-ethyl-4-[[2-[(2-ethylhexyl)oxy]-2-oxoethyl]thio]-4-methyl-7-oxo-, 2-ethylhexyl ester: ACTIVE








